2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid
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Overview
Description
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid is an organic compound that features a phenyl ring substituted with amino, bromo, and chloro groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid typically involves multi-step organic reactions. One common method is the bromination of 2-amino-6-chlorophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro groups can be reduced to form corresponding hydrogenated compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-6-chlorophenyl)amino phenyl acetic acid
- 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid
Uniqueness
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid is unique due to the presence of both amino and halogen substituents on the phenyl ring, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
2-(2-amino-4-bromo-6-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3,11H2,(H,12,13) |
InChI Key |
NRDAGGFXNYVKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)CC(=O)O)Cl)Br |
Origin of Product |
United States |
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